Methyl(3-nitrobenzyl)sulfane

Übersicht

Beschreibung

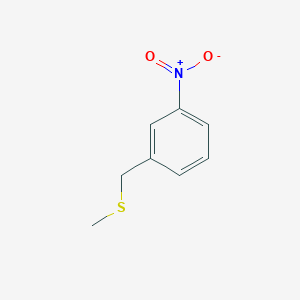

Methyl(3-nitrobenzyl)sulfane is an organic compound with the molecular formula C8H9NO2S It consists of a methyl group attached to a 3-nitrobenzyl group, which is further connected to a sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl(3-nitrobenzyl)sulfane can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzyl chloride with methylthiolate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The industrial synthesis may also involve additional purification steps such as recrystallization or distillation to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl(3-nitrobenzyl)sulfane undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Methyl(3-nitrobenzyl)sulfane contains a nitro group, which is known for its antimicrobial properties. Nitro-containing compounds are widely utilized in the treatment of bacterial infections due to their ability to disrupt cellular processes. For instance, nitro derivatives like metronidazole are effective against Helicobacter pylori and other pathogens. Research indicates that compounds with similar structures can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making them valuable in developing new antibiotics .

Synthesis of Bioactive Molecules

this compound can serve as a synthetic intermediate for creating complex bioactive molecules. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and reductions that can lead to the formation of amine derivatives or sulfoxides. This versatility is crucial in drug discovery, where novel compounds are synthesized for therapeutic purposes .

Agricultural Applications

Agrochemical Development

This compound may also play a role in the formulation of agrochemicals. The presence of the sulfide linkage can enhance the efficacy of pesticides and herbicides, potentially improving crop yields and pest resistance. The nitro group can contribute to the biological activity of these agrochemicals, making them more effective against pests while minimizing environmental impact .

Material Science

Development of Specialty Polymers

In material science, this compound could be used in developing specialty polymers and resins. These materials benefit from enhanced thermal stability and chemical resistance due to the compound's unique structure. The incorporation of such compounds into polymer matrices can lead to materials with improved performance characteristics suitable for various industrial applications .

Analytical Chemistry

Reagent in Analytical Methods

this compound may serve as a reagent in analytical chemistry, facilitating the detection and quantification of other chemical substances in complex mixtures. Its reactivity allows it to be used in various analytical techniques, contributing to advancements in chemical analysis methodologies .

Environmental Monitoring

Assessment of Environmental Pollutants

The compound's ability to participate in redox reactions makes it useful in environmental monitoring applications. Researchers can utilize this compound to assess environmental pollutants and understand their impact on ecosystems and human health .

Case Study 1: Antimicrobial Efficacy

A study evaluated several methyl sulfones for their antimicrobial properties, including those similar to this compound. The results indicated that compounds with nitro groups exhibited substantial antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential as lead compounds for new antibiotics .

Case Study 2: Synthesis of Novel Agrochemicals

Research focused on synthesizing new agrochemical agents using this compound as a precursor demonstrated its effectiveness in enhancing pesticide formulations. The resulting compounds showed improved efficacy against target pests while reducing toxicity to non-target organisms .

Wirkmechanismus

The mechanism of action of Methyl(3-nitrobenzyl)sulfane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfur atom can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl(4-nitrobenzyl)sulfane

- Methyl(2-nitrobenzyl)sulfane

- Ethyl(3-nitrobenzyl)sulfane

Uniqueness

Methyl(3-nitrobenzyl)sulfane is unique due to the position of the nitro group on the benzyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Biologische Aktivität

Methyl(3-nitrobenzyl)sulfane is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicine and biochemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound, with the chemical formula C₉H₉N₁O₂S, features a nitro group attached to a benzyl moiety that is further substituted by a methyl sulfide group. The presence of the nitro group significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Nitro Group Reduction : The nitro group can undergo bioreduction, leading to reactive intermediates that can bind covalently to cellular components, including DNA and proteins. This mechanism is similar to that observed in other nitro compounds known for their antimicrobial properties .

- Covalent Bond Formation : The sulfur atom can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their functions and leading to various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens. Research indicates that compounds with similar structures often exhibit significant antibacterial activity due to their ability to disrupt microbial cell membranes or interfere with vital cellular processes.

- Table 1: Antimicrobial Activity Comparison

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| This compound | 50 µg/mL | Broad-spectrum |

| Methyl(4-nitrobenzyl)sulfane | 75 µg/mL | Gram-positive bacteria |

| Methyl(2-nitrobenzyl)sulfane | 100 µg/mL | Gram-negative bacteria |

The data suggests that this compound exhibits promising antimicrobial activity, making it a candidate for further investigation in therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines at nanomolar concentrations while exhibiting low toxicity towards normal cells .

- Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC₅₀ (µM) | Type of Cancer |

|---|---|---|

| HeLa | 0.5 | Cervical carcinoma |

| MCF-7 | 0.8 | Breast cancer |

| A549 | 1.2 | Lung cancer |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

Several case studies have reported on the effects of nitro-containing compounds similar to this compound:

- Case Study 1 : A study on the effects of nitro compounds on human tumor cell lines demonstrated that certain derivatives could induce significant cytotoxicity while sparing normal cells .

- Case Study 2 : Research indicated that the reduction products of nitro compounds could lead to DNA damage in bacterial cells, contributing to their antimicrobial efficacy .

Eigenschaften

IUPAC Name |

1-(methylsulfanylmethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUYCFUSWBGCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.